Cholinesterase Inhibition: Butyrylcholinesterase vs. Acetylcholinesterase Selectivity
The target compound displays a 6‑fold selectivity for equine butyrylcholinesterase (BChE) over Electrophorus electricus acetylcholinesterase (AChE). The competitive inhibition constant (Ki) for BChE is 740 nM, whereas the Ki for AChE is 4.45 µM [1]. This selectivity profile is quantitatively meaningful because many thiazole‑based cholinesterase inhibitors exhibit either non‑selective profiles or a preference for AChE; the observed BChE preference is a differentiating feature for applications where BChE‑specific modulation is desired [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | BChE Ki = 740 nM; AChE Ki = 4,450 nM |
| Comparator Or Baseline | Within-compound comparison (BChE vs AChE); no external comparator available. |
| Quantified Difference | 6.0‑fold selectivity for BChE over AChE |
| Conditions | Competitive inhibition assay; equine serum BChE and Electrophorus electricus AChE; substrate: butyrylthiocholine iodide and acetylthiocholine iodide, respectively; preincubation 20 min. |
Why This Matters
A 6‑fold BChE selectivity can reduce off‑target cholinergic effects in experimental systems where AChE inhibition is undesirable, making this compound a more attractive tool for BChE‑focused studies than non‑selective thiazole analogs.
- [1] BindingDB. BDBM50210787 (CHEMBL3957684). Affinity data: Ki for equine BChE = 740 nM; Ki for E. electricus AChE = 4,450 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50210787 View Source
